5-Bromo-4-chlorofuro[2,3-d]pyrimidine
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Overview
Description
5-Bromo-4-chlorofuro[2,3-d]pyrimidine is a heterocyclic compound that has garnered significant attention in scientific research due to its unique structure and diverse applications. This compound features a fused pyrimidine and furan ring system, making it an important building block in the synthesis of various organic molecules. Its molecular formula is C6H2BrClN2O, and it has a molecular weight of 233.45 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-chlorofuro[2,3-d]pyrimidine typically involves multi-step reactions starting from 5-bromo-2,4-dichloropyrimidine. One common synthetic pathway includes the reaction of 5-bromo-4-chloropyrimidine with furfuryl alcohol in the presence of a base to form the intermediate 5-bromo-4-chloro-6-(furan-2-yl)pyrimidin-2-ol.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound is generally produced in research laboratories and chemical manufacturing facilities using the aforementioned synthetic routes. The production process involves careful control of reaction conditions to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-chlorofuro[2,3-d]pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of bromine and chlorine atoms.
Oxidation and Reduction Reactions: The furan ring can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve the use of polar aprotic solvents and elevated temperatures.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminated derivative of the compound.
Scientific Research Applications
5-Bromo-4-chlorofuro[2,3-d]pyrimidine has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules and pharmaceuticals.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Bromo-4-chlorofuro[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, making it a valuable tool in biochemical and pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2,4-dichloropyrimidine
- 4-Chloro-5-bromopyrimidine
- 5-Bromo-4-chlorothieno[2,3-d]pyrimidine
Uniqueness
5-Bromo-4-chlorofuro[2,3-d]pyrimidine is unique due to its fused pyrimidine and furan ring system, which imparts distinct chemical properties and reactivity. This structural feature differentiates it from other similar compounds and enhances its utility in various research applications.
Properties
IUPAC Name |
5-bromo-4-chlorofuro[2,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClN2O/c7-3-1-11-6-4(3)5(8)9-2-10-6/h1-2H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDOLFTQSUWAOKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(O1)N=CN=C2Cl)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.45 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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